molecular formula C9H18ClNO2 B6609839 rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis CAS No. 2866308-33-8

rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis

Cat. No. B6609839
CAS RN: 2866308-33-8
M. Wt: 207.70 g/mol
InChI Key: ALVYEMVJWKSSBZ-SCLLHFNJSA-N
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Description

Rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis (also known as rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis-rac-MeEPCHCl) is an organic compound with a molecular formula of C11H21ClNO2. It is a chiral compound, meaning that it can exist in two different configurations, or enantiomers, which are mirror images of each other. Rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis-rac-MeEPCHCl is an important intermediate in the synthesis of drugs, such as the anti-inflammatory drug celecoxib. It is also used in the synthesis of other pharmaceuticals and in the manufacture of pesticides.

Scientific Research Applications

Rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis-rac-MeEPCHCl is used in a number of scientific research applications. It is used in the synthesis of chiral compounds, which are important in the synthesis of drugs and other pharmaceuticals. It is also used in the synthesis of pesticides and other agrochemicals. Additionally, it is used in the synthesis of other organic compounds, such as amino acids and peptides.

Mechanism of Action

Rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis-rac-MeEPCHCl acts as a catalyst in the synthesis of chiral compounds. It catalyzes the reaction between two molecules of the same chiral compound, allowing them to form a single molecule with two different configurations. This is known as a dynamic kinetic resolution and is important in the synthesis of drugs and other pharmaceuticals.
Biochemical and Physiological Effects
Rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis-rac-MeEPCHCl has no known direct biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals. However, it is important to note that compounds synthesized using rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis-rac-MeEPCHCl may have biochemical or physiological effects depending on their structure and activity.

Advantages and Limitations for Lab Experiments

Rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis-rac-MeEPCHCl has a number of advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable and easy to handle. Additionally, it can be used in a variety of different types of reactions, making it a versatile and useful reagent. However, it is important to note that there are also some limitations to its use. It is not suitable for use in reactions involving highly reactive compounds, such as strong acids or bases. Additionally, it is not suitable for use in reactions involving highly reactive substrates, such as amines or alcohols.

Future Directions

There are a number of potential future directions for the use of rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis-rac-MeEPCHCl. It could be used in the synthesis of more complex chiral compounds, such as peptides and amino acids. It could also be used in the synthesis of new drugs and other pharmaceuticals. Additionally, it could be used in the synthesis of new agrochemicals and other organic compounds. Furthermore, it could be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new catalysts and catalytic processes.

Synthesis Methods

Rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis-rac-MeEPCHCl can be synthesized in a number of different ways. One method involves the reaction of rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylic acid with thionyl chloride to form rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis-rac-MeEPCHCl. Another method involves the reaction of rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylic acid with hydrogen chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

methyl (2R,6R)-6-ethylpiperidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-7-5-4-6-8(10-7)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVYEMVJWKSSBZ-SCLLHFNJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(N1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCC[C@@H](N1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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